molecular formula C10H7FN2O2 B12093900 6-Fluoro-2-methyl-8-nitroquinoline CAS No. 61854-61-3

6-Fluoro-2-methyl-8-nitroquinoline

Cat. No.: B12093900
CAS No.: 61854-61-3
M. Wt: 206.17 g/mol
InChI Key: WDWBAPPBWKJLEH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-Fluoro-2-methyl-8-nitroquinoline involves several steps, typically starting with the quinoline skeleton. Common synthetic routes include:

Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

6-Fluoro-2-methyl-8-nitroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted quinolines .

Scientific Research Applications

6-Fluoro-2-methyl-8-nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-8-nitroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity, disrupt cellular processes, and lead to the compound’s biological effects .

Comparison with Similar Compounds

6-Fluoro-2-methyl-8-nitroquinoline can be compared with other fluorinated quinolines, such as:

The unique combination of fluorine and nitro groups in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-2-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWBAPPBWKJLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491433
Record name 6-Fluoro-2-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-61-3
Record name 6-Fluoro-2-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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